molecular formula C13H16N2O B11891031 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine CAS No. 801167-09-9

2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine

Katalognummer: B11891031
CAS-Nummer: 801167-09-9
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: NOFFTVDKASINNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with dimethyl groups at positions 4 and 8, and an ethanamine group attached via an oxygen atom at position 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, and intercalate into DNA, leading to various biological effects . The specific pathways involved depend on the biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine is unique due to the presence of both dimethyl groups and the ethanamine moiety, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential for interaction with various biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

801167-09-9

Molekularformel

C13H16N2O

Molekulargewicht

216.28 g/mol

IUPAC-Name

2-(4,8-dimethylquinolin-2-yl)oxyethanamine

InChI

InChI=1S/C13H16N2O/c1-9-4-3-5-11-10(2)8-12(15-13(9)11)16-7-6-14/h3-5,8H,6-7,14H2,1-2H3

InChI-Schlüssel

NOFFTVDKASINNN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)OCCN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.